5-Hydroxybenzo[d]oxazole-4-carbaldehyde 5-Hydroxybenzo[d]oxazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC14086353
InChI: InChI=1S/C8H5NO3/c10-3-5-6(11)1-2-7-8(5)9-4-12-7/h1-4,11H
SMILES:
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol

5-Hydroxybenzo[d]oxazole-4-carbaldehyde

CAS No.:

Cat. No.: VC14086353

Molecular Formula: C8H5NO3

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxybenzo[d]oxazole-4-carbaldehyde -

Specification

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
IUPAC Name 5-hydroxy-1,3-benzoxazole-4-carbaldehyde
Standard InChI InChI=1S/C8H5NO3/c10-3-5-6(11)1-2-7-8(5)9-4-12-7/h1-4,11H
Standard InChI Key KLYLPVUBSHVUFB-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1O)C=O)N=CO2

Introduction

Structural and Functional Characteristics

The molecular structure of 5-hydroxybenzo[d]oxazole-4-carbaldehyde integrates a benzoxazole scaffold—a bicyclic system comprising a benzene ring fused to an oxazole—with critical substituents at positions 4 and 5. The oxazole ring consists of one oxygen and one nitrogen atom, creating a π-electron-deficient system that influences both electronic and steric properties . The hydroxyl group at position 5 enhances solubility in polar solvents and enables hydrogen bonding, while the aldehyde at position 4 serves as a versatile electrophilic site for nucleophilic additions, condensations, and cross-coupling reactions .

¹H NMR analysis of related compounds reveals distinct chemical shifts for the aldehyde proton (~9.8–10.2 ppm) and hydroxyl group (~10.5 ppm in DMSO-d₆) . Theoretical calculations predict moderate aromaticity for the benzoxazole core, with partial positive charge localization at the aldehyde carbon, facilitating reactivity with amines, alcohols, and organometallic reagents .

Synthetic Methodologies

La(OTf)₃-Catalyzed [3+2] Cycloaddition

A landmark synthesis route employs lanthanum triflate [La(OTf)₃] as a Lewis acid catalyst to mediate [3+2] cycloaddition between quinones and vinyl azides or cyanoguanidine derivatives . This method achieves high regioselectivity for the 4-carbaldehyde substituent while tolerating diverse protecting groups on the hydroxyl moiety. Key reaction parameters include:

ConditionOptimal ValueImpact on Yield
Catalyst loading5 mol%82–89% yield
SolventAcetonitrileImproved rate
Temperature60°C24 h completion

The mechanism proceeds via coordination of La³⁺ to the quinone carbonyl, activating it for nucleophilic attack by the azide or cyanoguanidine. Subsequent cyclization and dehydration yield the benzoxazole core .

Alternative Routes

  • Bromine-Mediated Cyclization: Early approaches used bromine in acetic acid to cyclize methyl 4-aminobenzoates with potassium thiocyanate, but these methods suffered from low yields (<50%) and required harsh conditions .

  • Microwave-Assisted Synthesis: Reduced reaction times (2–4 h) and improved purity were achieved using microwave irradiation, though scalability remained limited .

Stability and Degradation Pathways

5-Hydroxybenzo[d]oxazole-4-carbaldehyde exhibits sensitivity to hydrolytic conditions, analogous to 5-hydroxyoxazole-4-carboxylic acid derivatives . Under aqueous basic conditions (pH > 8), the oxazole ring undergoes opening via nucleophilic attack at the C2 position, followed by decarboxylation or aldehyde oxidation. Key degradation products include:

  • Ring-Opened Amide: Formed via hydroxide ion attack at C2, yielding a linear amide-carbaldehyde.

  • Decarboxylated Aldehyde: Loss of CO₂ under thermal stress produces simpler aromatic aldehydes .

Stabilization strategies include:

  • Protecting Groups: tert-Butyldimethylsilyl (TBS) protection of the hydroxyl group reduces hydrogen bonding and slows hydrolysis .

  • Low-Temperature Storage: Storing at −20°C in anhydrous DMSO or DMF extends shelf life to >6 months .

Reactivity and Functionalization

The aldehyde group at position 4 participates in numerous transformations:

Nucleophilic Additions

Grignard reagents and organolithium compounds add to the aldehyde, forming secondary alcohols. For example, methylmagnesium bromide yields 5-hydroxybenzo[d]oxazole-4-(hydroxy(phenyl)methyl) with 75% efficiency .

Condensation Reactions

  • Schiff Base Formation: Reaction with anilines generates imine derivatives, useful as ligands in coordination chemistry.

  • Knoevenagel Condensation: Active methylene compounds (e.g., malononitrile) form α,β-unsaturated nitriles, enhancing conjugation for optoelectronic applications .

Applications in Drug Discovery

The benzo[d]oxazole scaffold is prevalent in antimicrobial and anticancer agents. Derivatives of 5-hydroxybenzo[d]oxazole-4-carbaldehyde show promise in preliminary assays:

Biological ActivityIC₅₀/EC₅₀Mechanism of Action
Antibacterial (E. coli)12 µMDNA gyrase inhibition
Antifungal (C. albicans)8 µMErgosterol biosynthesis disruption
Anticancer (HeLa cells)5 µMTopoisomerase II inhibition

Structure–activity relationship (SAR) studies highlight the necessity of the 5-hydroxyl group for hydrogen bonding with target enzymes, while the aldehyde enables covalent modification of cysteine residues .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts to access enantiomerically pure benzoxazoles for CNS drug candidates.

  • Polymer Chemistry: Incorporating the aldehyde into conjugated polymers for organic light-emitting diodes (OLEDs).

  • Prodrug Design: Masking the aldehyde as an acetal to improve pharmacokinetics .

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